molecular formula C17H19N3O3S B2678151 N-{[4-(furan-3-yl)phenyl]methyl}-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide CAS No. 2097930-05-5

N-{[4-(furan-3-yl)phenyl]methyl}-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide

Cat. No.: B2678151
CAS No.: 2097930-05-5
M. Wt: 345.42
InChI Key: QNFPPCXYPRBTBD-UHFFFAOYSA-N
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Description

The compound is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . They are known for their wide range of biological activities, including antimicrobial, anti-tuberculosis, anti-inflammatory, antioxidant, anti-tumor, and analgesic functions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Pyrazoles are generally stable compounds and many are soluble in water .

Scientific Research Applications

Synthesis and Biological Evaluation

The synthesis and biological evaluation of sulfonamide-containing 1,5-diarylpyrazole derivatives have shown significant potential in blocking cyclooxygenase-2 (COX-2), an enzyme critical for inflammation and pain pathways. This research led to the development of potent and selective inhibitors of COX-2, showcasing the structural flexibility of sulfonamide derivatives in therapeutic applications (Penning et al., 1997).

Antibacterial and Antimicrobial Applications

Novel heterocyclic compounds containing a sulfonamido moiety have been synthesized for their antibacterial properties. These compounds have shown high activities against various bacterial strains, highlighting the sulfonamide group's potential in developing new antibacterial agents (Azab et al., 2013).

Carbonic Anhydrase Inhibition

Sulfonamide derivatives have been explored for their inhibitory effects on carbonic anhydrase isoenzymes, which play crucial roles in physiological processes such as respiration and acid-base balance. These studies have identified compounds with potent inhibitory activities, suggesting potential applications in treating conditions like glaucoma and edema (Kucukoglu et al., 2016).

Antiproliferative Activities

Research into pyrazole-sulfonamide derivatives has also indicated their potential in anticancer therapies. These compounds have been evaluated for their antiproliferative activities against various cancer cell lines, with some showing promising results that warrant further investigation (Mert et al., 2014).

Structural and Molecular Studies

The structural characterization of sulfonamide derivatives, including their molecular twists and interactions, provides essential insights into their potential therapeutic applications. Such studies contribute to understanding how these compounds interact with biological targets, guiding the design of more effective drugs (Asiri et al., 2012).

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. For example, some pyrazole derivatives exhibit anti-cancer activity against breast cancer cell lines .

Future Directions

The future directions for research into this compound would likely involve further exploration of its biological activities and potential therapeutic applications. Pyrazoles are a promising class of compounds in medicinal chemistry due to their wide range of biological activities .

Properties

IUPAC Name

N-[[4-(furan-3-yl)phenyl]methyl]-1,3,5-trimethylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3S/c1-12-17(13(2)20(3)19-12)24(21,22)18-10-14-4-6-15(7-5-14)16-8-9-23-11-16/h4-9,11,18H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNFPPCXYPRBTBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)S(=O)(=O)NCC2=CC=C(C=C2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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